Boc-D-Glu(Ochex)-Oh
Description
Strategic Role of Protected Amino Acid Derivatives in Modern Peptide Chemistry
Protected amino acid derivatives are the cornerstone of modern peptide synthesis, a field that has revolutionized our ability to create custom peptides for a wide range of applications, from therapeutics to materials science. The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, allows chemists to control the reactivity of the amino and carboxyl groups of an amino acid. This control is essential for forming peptide bonds in a specific sequence, preventing unwanted side reactions and ensuring the synthesis of a pure, well-defined final product. The choice of protecting group is critical and is dictated by the specific requirements of the synthetic strategy, including the desired reaction conditions and the presence of other functional groups in the molecule.
Significance of D-Amino Acids in Drug Discovery and Medicinal Chemistry
While the vast majority of naturally occurring peptides and proteins are composed of L-amino acids, the incorporation of their non-natural mirror images, D-amino acids, has become a powerful strategy in drug discovery. Peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation in the body. This increased resistance to proteases, the enzymes that break down proteins and peptides, can lead to a longer biological half-life and improved bioavailability of peptide-based drugs. Furthermore, the introduction of D-amino acids can influence the three-dimensional structure of a peptide, sometimes leading to unique biological activities or improved binding to therapeutic targets.
Elucidation of the Boc-D-Glu(Ochex)-Oh Scaffold as a Key Synthetic Intermediate
The this compound scaffold is a specialized derivative of D-glutamic acid that features two key protecting groups: the Boc group on the α-amino group and a cyclohexyl ester on the γ-carboxyl group of the side chain. The Boc group is a widely used, acid-labile protecting group that is stable under a variety of reaction conditions but can be easily removed with mild acids.
The cyclohexyl ester protecting group on the side chain is particularly important for preventing a common side reaction in peptide synthesis involving glutamic acid: the formation of a pyroglutamate (B8496135) derivative. This intramolecular cyclization can lead to the termination of the peptide chain and the formation of impurities. The bulky cyclohexyl group sterically hinders this unwanted reaction, ensuring the integrity of the peptide chain during synthesis. Moreover, the cyclohexyl ester is stable under the conditions used for the removal of many other protecting groups, providing valuable orthogonality in complex synthetic schemes.
Overview of Research Trajectories Pertaining to this compound
Research involving this compound is primarily situated within the broader context of peptide and peptidomimetic synthesis. While specific, high-profile research trajectories focusing solely on this compound are not extensively documented in publicly available literature, its utility is evident in its commercial availability and the established principles of peptide chemistry. Its application is inferred in synthetic strategies that require a D-glutamic acid residue with a robustly protected side chain to be incorporated into a peptide sequence.
The development and use of building blocks like this compound are often foundational to larger research endeavors. For instance, its use would be anticipated in the synthesis of peptide-based drug candidates where enhanced stability is desired. The incorporation of a D-amino acid can contribute to this stability, and the specific protecting groups of this compound facilitate its seamless integration into a growing peptide chain using Boc-based solid-phase peptide synthesis (SPPS).
Furthermore, the unique properties of the cyclohexyl ester may be exploited in the synthesis of macrocyclic peptides. nih.govmerck.com These cyclic structures are of increasing interest in drug discovery due to their conformational rigidity and potential for high-affinity binding to therapeutic targets. merck.combiochempeg.com The stability of the cyclohexyl group allows for complex synthetic manipulations to be performed on the peptide backbone before the final deprotection of the side chain.
While direct citations in high-impact studies may be limited, the role of this compound as a specialized tool in the synthetic chemist's arsenal (B13267) is clear. Its design addresses specific challenges in peptide synthesis, enabling the creation of more complex and potentially more effective peptide-based molecules.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 133464-27-4 |
| Molecular Formula | C₁₆H₂₇NO₆ |
| Molecular Weight | 329.39 g/mol |
| Appearance | White to off-white powder |
| Purity | Typically ≥98% |
| Solubility | Soluble in organic solvents such as DMF and DCM |
| Storage | 2-8°C |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-10-13(18)22-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNMLANBNJDIRG-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC1CCCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)OC1CCCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for the Preparation of Boc D Glu Ochex Oh
Development and Optimization of Solution-Phase Synthesis Protocols
Solution-phase synthesis remains a primary method for preparing Boc-D-Glu(Ochex)-Oh, allowing for meticulous control over reaction parameters and subsequent purification. The synthesis typically involves two principal transformations: the introduction of the Boc protecting group onto the α-amino function and the regioselective esterification of the γ-carboxyl group with cyclohexanol (B46403).
Regioselective Esterification Techniques for the Cyclohexyl Moiety
The selective esterification of the γ-carboxyl group of D-glutamic acid with cyclohexanol is a crucial step in the synthesis. Glutamic acid possesses two carboxyl groups, the α- and the γ-carboxyl, and achieving high regioselectivity for the γ-ester is essential. thieme-connect.de Traditional methods often rely on acid catalysis, employing reagents such as sulfuric acid (H₂SO₄) or tetrafluoroboric acid diethyl etherate in the presence of cyclohexanol. thieme-connect.de However, without careful control of reaction conditions, including temperature and reaction time, these methods can result in a mixture of products, including the undesired α-monoester, the α,γ-diester, and potentially pyroglutamate (B8496135) derivatives formed through intramolecular cyclization. thieme-connect.dersc.org
To enhance γ-selectivity, a common strategy involves first protecting the α-amino group with the Boc moiety. The cyclohexyl ester is often preferred for side-chain protection of glutamic acid due to its relative stability under the acidic conditions typically used for Boc deprotection and its effectiveness in preventing pyroglutamate formation. bzchemicals.com While specific protocols for the direct, highly regioselective esterification of free D-glutamic acid with cyclohexanol are not extensively detailed in the provided literature, a common approach involves reacting Boc-D-glutamic acid with cyclohexanol under acid catalysis. This process demands rigorous control over reaction temperature, time, and reagent stoichiometry to minimize side reactions and maximize the yield of the desired γ-cyclohexyl ester. thieme-connect.de
Amine Protection Strategies Employing the Boc Group
The introduction of the tert-butoxycarbonyl (Boc) group onto the α-amino function of D-glutamic acid is a well-established procedure in amino acid chemistry. This protection is typically achieved by reacting D-glutamic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine (B128534) (Et₃N) or sodium hydroxide (B78521) (NaOH). organic-chemistry.orgorgsyn.orgniscpr.res.in The reaction is generally conducted in a mixed solvent system, often incorporating water with an organic co-solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), at ambient or slightly elevated temperatures. organic-chemistry.orgorgsyn.orgniscpr.res.ingoogle.com
The Boc group is favored due to its stability under basic and nucleophilic conditions, which permits subsequent esterification or peptide coupling reactions to proceed without premature deprotection. Its facile removal under mild acidic conditions, typically using trifluoroacetic acid (TFA), provides an orthogonal deprotection strategy that is crucial for complex synthetic sequences. organic-chemistry.org
Mechanistic Insights into Side Reaction Mitigation during Synthesis of this compound
Several potential side reactions must be carefully managed to ensure the efficient and pure synthesis of this compound:
Pyroglutamate Formation: Glutamic acid derivatives are susceptible to intramolecular cyclization, leading to the formation of a pyroglutamate ring, particularly under acidic conditions or upon heating. rsc.org Esterification of the γ-carboxyl group with a bulky cyclohexyl moiety helps to sterically hinder this cyclization, thereby preserving the linear structure of the amino acid. bzchemicals.com
Di-esterification: Over-esterification, resulting in the formation of the α,γ-dicyclohexyl ester, can occur if reaction conditions are not optimized. Precise control over reagent stoichiometry and reaction time is essential to favor mono-esterification at the γ-position. thieme-connect.de
Racemization: The chiral center at the α-carbon of D-glutamic acid can be prone to epimerization, especially under harsh acidic or basic conditions or during activation steps. acs.org Maintaining mild reaction parameters, including controlled temperatures and judicious selection of reagents and catalysts, is vital for preserving the D-stereochemistry. acs.org
By-product Formation and Incomplete Reactions: In esterification reactions, incomplete conversion or side reactions involving solvents or reagents can lead to impurities. thieme-connect.de Effective isolation and purification techniques, such as extraction and crystallization, are necessary to obtain the final product in high purity. thieme-connect.de
Exploration of Green Chemistry Principles in this compound Synthesis
The synthesis of this compound can be approached with green chemistry principles to minimize its environmental impact. Key strategies include:
Catalytic Esterification: The use of reusable solid acid catalysts, such as ion-exchange resins (e.g., Dowex H⁺), for esterification can enhance sustainability by facilitating catalyst recovery and reuse, potentially reducing waste compared to homogeneous catalysts. nih.govacs.org
Solvent Optimization: Selecting greener solvents or minimizing solvent usage is a significant consideration in sustainable chemical synthesis. nih.govresearchgate.net
Process Efficiency: Optimizing reaction conditions to achieve high yields and reduce reaction times contributes to energy efficiency and waste reduction. nih.gov
Stereochemical Purity Control and Enantioselective Synthesis Aspects of this compound
Maintaining the enantiomeric purity of the D-isomer is critical for the biological activity and intended applications of this compound.
Chiral Starting Material: The synthesis typically commences with enantiomerically pure D-glutamic acid, ensuring the correct stereochemistry from the outset.
Preservation of Chirality: Reaction conditions employed for both Boc protection and esterification must be carefully controlled to prevent racemization at the α-carbon. acs.org Mild reagents, controlled temperatures, and appropriate pH ranges are essential for preserving the D-configuration. acs.org
Scalable Synthesis and Process Chemistry Considerations for this compound Production
The transition from laboratory-scale synthesis to industrial production involves several critical process chemistry considerations:
Reagent Accessibility and Cost: D-glutamic acid, Boc₂O, and cyclohexanol are readily available bulk chemicals, supporting cost-effective large-scale production.
Reaction Yield and Throughput: Maximizing yields at each synthetic step and optimizing reaction times are crucial for economic viability and efficient throughput. google.com
Purification Strategies: Developing scalable and robust purification methods, such as crystallization or liquid-liquid extraction, is generally preferred over chromatography for large-scale operations. This compound is typically isolated as a white powder with a melting point of 54-57 °C.
Process Safety and Automation: Implementing stringent safety protocols and considering automation for repetitive tasks can enhance process reliability and safety in large-scale manufacturing environments. oup.comoup.com
Quality Assurance: Rigorous quality control measures are necessary to ensure consistent chemical purity and stereochemical integrity of the final product, which is vital for its use in sensitive applications such as pharmaceutical development.
Table of Compound Names
| Common Name | IUPAC Name | Abbreviation/Synonym |
| This compound | (2R)-5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | Boc-D-glutamic acid 5-cyclohexyl ester, this compound, (R)-2-((tert-Butoxycarbonyl)amino)-5-(cyclohexyloxy)-5-oxopentanoic acid |
| Di-tert-butyl dicarbonate | Boc₂O | |
| Cyclohexanol | Cyclohexyl alcohol | |
| D-Glutamic acid | (2R)-2-aminopentanedioic acid | D-Glu-OH |
| tert-Butoxycarbonyl (Boc) group | Boc | |
| Trifluoroacetic acid | TFA | |
| Triethylamine | Et₃N | |
| N,N-dimethylformamide | DMF | |
| Tetrahydrofuran | THF | |
| N-tert-butoxycarbonyl-L-phenylalanine | (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid | Boc-L-Phe-OH |
| Boc-L-glutamic acid dimethyl ester | (2S)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid | Boc-L-Glu(OMe)-OMe |
| Boc-D-glutamic acid | (2R)-2-((tert-Butoxycarbonyl)amino)-5-oxopentanoic acid | Boc-D-Glu-OH |
| Boc-D-Glu-OtBu | N-Boc-D-glutamic acid 1-tert-butyl ester | |
| Boc-D-Glu(OcHex)-Arg(Tos)-Cys(MeBzl)-Gln-Tyr(Br-Z)-Arg(Tos)-Asp(OcHex)-Leu-Lys(Cl-Z)-Trp-Trp-Glu(OcHex)-Leu-Arg(Tos)-OBzl | (A complex peptide building block) | |
| Sodium hydroxide | NaOH | |
| Sulfuric acid | H₂SO₄ | |
| Tetrafluoroboric acid diethyl etherate | ||
| Dowex H⁺ | (Ion-exchange resin) | |
| L-Glutamic acid | (2S)-2-aminopentanedioic acid | L-Glu-OH |
| N-Boc-D-glutamic acid γ-cyclohexyl ester | (2R)-5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | This compound |
| N-Boc-D-glutamic acid 1-tert-butyl ester | (2R)-5-(tert-butoxy)-5-oxopentanoic acid 2-((tert-butoxycarbonyl)amino) | Boc-D-Glu-OtBu |
Reactivity, Transformations, and Mechanistic Investigations of Boc D Glu Ochex Oh
Orthogonal Deprotection Strategies for the Boc and Cyclohexyl Groups
The core advantage of Boc-D-Glu(Ochex)-Oh lies in the ability to remove the Boc group and the cyclohexyl ester under distinct conditions, a concept known as orthogonal protection.
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group known for its lability under acidic conditions. Its removal typically proceeds via an acid-catalyzed mechanism.
Mechanism: Upon protonation by an acid (e.g., trifluoroacetic acid, TFA), the Boc group undergoes fragmentation. This process involves the formation of a tert-butyl cation, which then liberates isobutylene (B52900) and carbon dioxide, ultimately yielding the free amine. The reaction is generally irreversible under typical deprotection conditions commonorganicchemistry.comjkchemical.commasterorganicchemistry.com.
Kinetics: The rate of Boc deprotection is influenced by the strength and concentration of the acid, as well as the solvent and temperature. Stronger acids and elevated temperatures generally accelerate the reaction. Some studies indicate a second-order dependence on acid concentration for certain Boc deprotections nih.gov.
The cyclohexyl ester moiety on the gamma-carboxylic acid of glutamic acid offers a different reactivity profile compared to the Boc group.
Stability: Cyclohexyl esters are generally more robust than simpler alkyl esters like methyl or ethyl esters, exhibiting greater resistance to mild acidic and basic hydrolysis . This inherent stability is crucial for orthogonal strategies.
Hydrolysis: While resistant to mild acidic conditions used for Boc removal, cyclohexyl esters can be cleaved under more vigorous basic conditions (saponification) using reagents like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) . However, the selectivity of these conditions needs to be carefully considered to avoid unintended reactions.
Orthogonality: The differential stability allows for the selective removal of the Boc group using acidic conditions (e.g., TFA) while leaving the cyclohexyl ester intact. Conversely, conditions that cleave the cyclohexyl ester should ideally not affect the Boc group.
Research continues to explore milder and more selective methods for deprotecting both the Boc and cyclohexyl groups, enhancing functional group tolerance and improving synthetic efficiency.
Boc Deprotection: Beyond traditional TFA, milder acidic reagents such as aqueous phosphoric acid researchgate.net, oxalyl chloride in methanol (B129727) rsc.orgnih.gov, or specific ionic liquids have been investigated for Boc group removal, often demonstrating compatibility with other acid-sensitive groups.
Cyclohexyl Ester Cleavage: While strong bases are common, enzymatic methods or specific catalytic systems might offer more selective cleavage. The development of reagents that can cleave cyclohexyl esters without affecting other sensitive functionalities, including the Boc group, remains an active area of research.
Orthogonal Combinations: The goal is to identify conditions where one group is removed rapidly and quantitatively, while the other remains unaffected. For instance, standard TFA treatment effectively removes the Boc group, and subsequent treatment with a base like LiOH can then cleave the cyclohexyl ester, achieving the desired orthogonal deprotection .
Coupling Reactions and Functionalization Pathways Involving this compound
This compound serves as a versatile synthon for building more complex molecules, participating in amide bond formation and modifications at its side chain.
The free carboxylic acid at the alpha-position of glutamic acid is readily available for coupling reactions, most commonly for the formation of amide bonds, as seen in peptide synthesis.
Activation: The carboxylic acid group needs to be activated to facilitate nucleophilic attack by an amine. Common peptide coupling reagents are employed for this purpose, including carbodiimides (e.g., DCC, EDC) often in conjunction with additives like HOBt or HOAt, or phosphonium/uronium-based reagents such as HATU, HBTU, or TBTU.
Reaction Conditions: These coupling reactions are typically performed in organic solvents like DMF or DCM, often in the presence of a base (e.g., DIPEA) to neutralize any acid generated and to ensure the amine nucleophile is in its free base form. The Boc group remains stable under these conditions.
Research Findings: Studies on peptide synthesis often detail the efficiency of various coupling reagents with protected amino acids like this compound, reporting high yields and minimal racemization when appropriate reagents and conditions are used. For example, using carbodiimide-based activators is a standard practice for enhancing coupling efficiency, especially with sterically hindered residues .
While the cyclohexyl ester is primarily a protecting group, it can also be a site for chemical modification if desired, although this is less common than its deprotection.
Transesterification: Under specific catalytic conditions (acidic or basic), the cyclohexyl ester could potentially undergo transesterification with other alcohols, exchanging the cyclohexyl group for a different alkyl or aryl moiety. This would require careful control to avoid Boc group cleavage or other side reactions.
Hydrolysis: As mentioned in the deprotection section, hydrolysis (either acidic or basic) will lead to the free gamma-carboxylic acid of glutamic acid. This free acid can then be further functionalized, for instance, by forming different types of esters or amides at the side chain.
Research Findings: Research on protecting group strategies for aspartic and glutamic acids highlights the stability of the cyclohexyl ester. For instance, it is noted for its resistance to base-catalyzed aspartimide formation, a common side reaction in peptide synthesis, compared to other ester protecting groups nih.gov. This stability is advantageous for maintaining the integrity of the side chain during lengthy synthetic sequences.
Advanced Applications and Utilization of Boc D Glu Ochex Oh in Complex Chemical Synthesis
Strategic Integration into Peptide and Peptidomimetic Synthesis
The incorporation of non-natural amino acids is a cornerstone of modern peptide chemistry, enabling the development of peptides with enhanced therapeutic properties. Boc-D-Glu(Ochex)-Oh is a valuable reagent in this context, offering solutions to challenges such as enzymatic degradation and conformational instability.
Design and Synthesis of D-Amino Acid Containing Peptides Incorporating this compound
The inclusion of D-amino acids into peptide sequences is a well-established strategy to confer resistance to proteolytic enzymes. mdpi.com Peptides composed of naturally occurring L-amino acids are readily degraded by proteases in biological systems, limiting their therapeutic potential. By strategically placing D-amino acids, such as that derived from this compound, into a peptide chain, the resulting peptidomimetic becomes less recognizable to these enzymes, thereby increasing its in vivo half-life.
The synthesis of such peptides typically proceeds via solid-phase peptide synthesis (SPPS), where the Boc group provides temporary protection of the N-terminus. youtube.com The cyclohexyl ester on the glutamic acid side chain is a "permanent" protecting group that remains intact throughout the synthesis and is removed during the final cleavage from the resin. peptide.com The use of the cyclohexyl ester is particularly advantageous as it can minimize undesired side reactions, such as the formation of aminosuccinimide derivatives from aspartic acid residues, a common issue with other protecting groups. nih.gov This ensures a higher purity of the final D-amino acid-containing peptide.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 133464-27-4 |
| Molecular Formula | C16H27NO6 |
| Molecular Weight | 329.4 g/mol |
| Appearance | White to off-white powder |
| Chirality | D-enantiomer |
| N-terminal Protecting Group | tert-butyloxycarbonyl (Boc) |
| Side-chain Protecting Group | Cyclohexyl ester (Ochex) |
Role in the Synthesis of Cyclic and Conformationally Constrained Peptides
Cyclic peptides and conformationally constrained analogues often exhibit enhanced biological activity and selectivity compared to their linear counterparts. This is attributed to their reduced conformational flexibility, which can pre-organize the peptide into a bioactive conformation for receptor binding. peptide.com The incorporation of D-amino acids, facilitated by reagents like this compound, is a key strategy to induce specific turns and folds in the peptide backbone, which is often a prerequisite for efficient macrocyclization. mdpi.compeptide.com
The strategic placement of a D-amino acid can promote the formation of a β-turn, a common secondary structure motif in cyclic peptides. This turn-inducing property helps to bring the N- and C-termini of the linear precursor into proximity, thereby favoring intramolecular cyclization over intermolecular oligomerization. The robust nature of the cyclohexyl ester protecting group on the side chain of this compound ensures that it remains intact during the coupling and cyclization steps, preventing unwanted side reactions that could compromise the integrity of the cyclic product. nih.gov
Impact of this compound on Peptide Self-Assembly and Supramolecular Structures
The self-assembly of peptides into well-defined supramolecular structures such as nanofibers, hydrogels, and nanotubes is a rapidly growing field with applications in biomaterials and drug delivery. The stereochemistry of the constituent amino acids plays a crucial role in directing the self-assembly process. The incorporation of D-amino acids, such as D-glutamic acid from this compound, can significantly influence the morphology and properties of the resulting supramolecular assemblies. acs.org
For instance, the alternation of L- and D-amino acids in a peptide sequence can lead to the formation of flat, extended β-sheet-like structures that readily stack to form nanotubes. In contrast, peptides composed solely of L- or D-amino acids tend to form twisted helical ribbons. The introduction of a D-amino acid can therefore be used to modulate the curvature and diameter of self-assembling peptide nanostructures. While direct studies on the impact of the cyclohexyl ester of D-glutamic acid are limited, the principle of using D-amino acids to control supramolecular architecture is well-established. The bulky and hydrophobic nature of the cyclohexyl group could further influence the packing and stability of these assemblies.
Application as a Chiral Building Block in Asymmetric Catalysis and Synthesis
Beyond peptide chemistry, this compound serves as a valuable chiral building block in asymmetric synthesis. researchgate.net The defined stereochemistry at the α-carbon makes it an excellent starting material for the synthesis of other complex chiral molecules. The term "chiral building block" refers to a molecule with one or more stereocenters that can be incorporated into a larger molecule to control its stereochemistry.
The glutamic acid scaffold, with its multiple functional groups, offers numerous possibilities for chemical modification. The protected amino and carboxyl groups allow for selective reactions at other positions, while the inherent chirality of the D-enantiomer can be transferred to new stereocenters created during the synthetic sequence. For example, the side-chain carboxyl group, once deprotected, can be used as a handle for further transformations, leading to the synthesis of a variety of chiral compounds with potential applications in medicinal chemistry and materials science.
Precursor for Bioconjugation and Probe Development Based on this compound
Bioconjugation involves the linking of two or more molecules, at least one of which is a biomolecule, to create a new construct with combined or enhanced properties. Peptides containing D-amino acids are attractive candidates for bioconjugation due to their increased stability. The side chain of the glutamic acid residue in this compound provides a convenient point of attachment for other molecules, such as fluorescent dyes, imaging agents, or drug molecules.
After the peptide has been synthesized and the cyclohexyl ester is removed, the free carboxylic acid on the D-glutamic acid side chain can be activated and coupled to an amine-containing molecule to form a stable amide bond. This allows for the site-specific labeling of the peptide, which is crucial for the development of targeted molecular probes for diagnostics and imaging. The inherent stability of the D-amino acid-containing peptide ensures that the probe remains intact in a biological environment, allowing for accurate tracking and imaging.
Contribution to Diversity-Oriented Synthesis and Combinatorial Library Generation
Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse and complex small molecule libraries for high-throughput screening. cam.ac.uk The goal of DOS is to explore a wide range of chemical space to identify novel bioactive compounds. Chiral building blocks like this compound are valuable starting points for DOS campaigns due to their inherent stereochemistry and multiple functional groups that can be elaborated in a divergent manner.
Similarly, in the generation of combinatorial peptide libraries, the inclusion of unnatural amino acids such as D-glutamic acid can significantly expand the diversity of the library. americanpeptidesociety.orgnih.gov Synthetic combinatorial libraries have the advantage over biological methods, such as phage display, in that they can readily incorporate D-amino acids and other non-proteinogenic building blocks. researchgate.net By including this compound in a split-and-mix synthesis, vast libraries of peptides with enhanced stability and novel conformational properties can be generated. Screening of these libraries can lead to the discovery of potent and selective ligands for a variety of biological targets.
Table 2: Summary of Applications of this compound
| Application Area | Specific Role of this compound | Key Advantages |
| Peptide and Peptidomimetic Synthesis | Incorporation of a D-amino acid to increase proteolytic stability. | Enhanced in vivo half-life of peptide therapeutics. |
| Cyclic and Conformationally Constrained Peptides | Induction of β-turns to facilitate macrocyclization. | Improved receptor binding affinity and selectivity. |
| Peptide Self-Assembly | Modulation of supramolecular structure through stereochemical control. | Control over the morphology of peptide-based biomaterials. |
| Asymmetric Catalysis and Synthesis | Chiral precursor for the synthesis of complex molecules. | Transfer of chirality to new stereocenters. |
| Bioconjugation and Probe Development | Provides a stable scaffold and a site for conjugation. | Development of robust and specific molecular probes. |
| Diversity-Oriented Synthesis and Combinatorial Libraries | Introduction of structural and stereochemical diversity. | Access to novel bioactive peptides and small molecules. |
Sophisticated Analytical and Spectroscopic Methodologies for Boc D Glu Ochex Oh Characterization and Purity Assessment
X-ray Diffraction Analysis of Boc-D-Glu(Ochex)-Oh and its Crystalline Derivatives
X-ray diffraction (XRD) is a powerful non-destructive technique used to determine the atomic and molecular structure of a crystal. By analyzing the diffraction pattern produced when X-rays interact with a crystalline sample, researchers can elucidate the arrangement of atoms in three dimensions, providing information on unit cell dimensions, space group symmetry, molecular conformation, and intermolecular interactions such as hydrogen bonding.
While specific published X-ray diffraction studies detailing the crystal structure of this compound were not extensively found in the provided search results, the technique is standard for characterizing such protected amino acid derivatives. Similar compounds, like Boc-L-glutamic acid, have well-defined crystal structures that inform our understanding of how these molecules pack in the solid state. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group and the cyclohexyl ester moiety significantly influences the crystal packing and lattice parameters. Crystallographic data, when available, typically includes:
Unit Cell Parameters: The lengths of the three crystallographic axes (a, b, c) and the angles between them (, , ).
Space Group: A symbol describing the symmetry of the crystal lattice.
Molecular Formula and Weight: Confirming the elemental composition and mass.
Atomic Coordinates: Precise positions of atoms within the unit cell.
Such detailed structural information is crucial for understanding the compound's physical properties, polymorphism, and potential for solid-state reactivity.
Crystallographic Data for Related Compounds
Implications for Solid-State Properties
The specific arrangement of molecules in a crystal lattice, as determined by X-ray diffraction, directly impacts macroscopic properties such as melting point, solubility, and stability. Polymorphism, the ability of a compound to exist in different crystalline forms, can arise from variations in molecular packing and is readily identified through XRD. Understanding these solid-state properties is vital for formulation, storage, and processing of the compound.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are invaluable for identifying functional groups, confirming molecular structure, and gaining insights into molecular conformation and intermolecular interactions. Both methods rely on the interaction of electromagnetic radiation with molecular vibrations, but differ in the physical process. IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of light.
Infrared (IR) Spectroscopy of this compound
IR spectroscopy is highly effective for identifying the characteristic functional groups present in this compound. Key functional groups expected include:
Tert-butoxycarbonyl (Boc) group: Exhibiting strong absorption bands for the carbonyl (C=O) stretch of the carbamate (B1207046), typically around 1700-1730 , and C-O stretching. The tert-butyl group C-H stretching vibrations are also prominent.
Carboxylic acid group (-COOH): Characterized by a broad O-H stretching band (often overlapping with other vibrations) in the region of 3500-2500 due to hydrogen bonding, a strong C=O stretch for the free acid around 1700-1730 , and C-O stretching vibrations.
Cyclohexyl ester group: Showing a distinct C=O stretching frequency for the ester linkage, typically in the range of 1730-1750 , and C-O stretching. The cyclohexyl ring itself will contribute various C-H stretching and bending vibrations.
Amide N-H stretch: Expected in the region of 3300-3500 .
The presence of hydrogen bonding, particularly between the carboxylic acid groups and potentially with the carbamate oxygen, can lead to broadened and shifted absorption bands, providing conformational information. For example, carboxylic acids are known to form dimers, resulting in a broad O-H stretch from 3500 to 2500 and a C=O stretch around 1700-1730 spectroscopyonline.com.
Raman Spectroscopy of this compound
Raman spectroscopy complements IR spectroscopy by detecting vibrations that result in a change in the molecule's polarizability. It is particularly useful for analyzing aqueous solutions and can provide information on molecular symmetry and crystal lattice vibrations. For this compound, Raman spectroscopy would also reveal characteristic bands associated with its functional groups:
Carbonyl groups (ester and carbamate): Strong Raman scattering from the C=O stretching vibrations. The exact frequencies can differ slightly from IR due to variations in polarizability changes.
C-H stretching and bending modes: From the Boc group's tert-butyl moiety and the cyclohexyl ring.
C-N and C-O stretching vibrations: Associated with the carbamate and ester linkages.
Aliphatic C-C stretching and bending modes: From the glutamic acid backbone and the cyclohexyl ring.
Raman spectroscopy is advantageous as it is less affected by water absorption compared to IR horiba.com. It can also be sensitive to conformational changes and the solid-state structure, including crystalline phase and orientation horiba.com.
Data Table: Characteristic Vibrational Frequencies
While specific experimental data for this compound was not detailed in the search results, the following table presents typical vibrational frequencies for the functional groups expected in this molecule, based on general knowledge of IR and Raman spectroscopy of similar compounds.
| Functional Group/Vibration | Expected IR Frequency () | Expected Raman Frequency () | Notes |
| O-H stretch (carboxylic acid) | 3500-2500 (broad) | 3000-2500 (often weak/medium) | Hydrogen-bonded dimer, very broad in IR. |
| N-H stretch (carbamate) | 3300-3500 | 3300-3500 | Can be sharp or slightly broadened. |
| C-H stretch (aliphatic/tert-butyl) | 3000-2850 | 3000-2850 | Strong in both IR and Raman. |
| C=O stretch (ester) | 1730-1750 | 1730-1750 | Strong in IR, can be strong in Raman depending on polarizability change. |
| C=O stretch (carbamate, Boc) | 1700-1730 | 1700-1730 | |
| C-O stretch (ester) | 1250-1050 | 1250-1050 | Can be strong in IR. |
| C-O stretch (carbamate) | 1250-1050 | 1250-1050 | |
| C-N stretch (carbamate) | 1250-1050 | 1250-1050 | Often coupled with C-O stretches. |
| C-H bend (aliphatic) | 1470-1350 | 1470-1350 | Characteristic of alkyl groups. |
| O-H bend/wag (carboxylic acid) | 960-900 (broad) | 960-900 | Broad in IR due to H-bonding; diagnostically useful. |
Compound Name Table
| Common Abbreviation | Full Chemical Name |
| This compound | N-tert-butoxycarbonyl-D-glutamic acid γ-cyclohexyl ester |
| Boc-Glu(OtBu)-OH | N-tert-butoxycarbonyl-L-glutamic acid γ-tert-butyl ester |
| Boc-Glu-OH | N-tert-butoxycarbonyl-L-glutamic acid |
| Boc-D-Glu-OH | N-tert-butoxycarbonyl-D-glutamic acid |
| Boc-Glu(OcHex)-OH | N-tert-butoxycarbonyl-L-glutamic acid γ-cyclohexyl ester |
Computational Chemistry and Theoretical Studies on Boc D Glu Ochex Oh
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
Molecular mechanics (MM) and molecular dynamics (MD) simulations are fundamental techniques for exploring the conformational landscape of molecules. For Boc-D-Glu(Ochex)-Oh, these simulations would aim to identify the most stable three-dimensional arrangements of its atoms and how these arrangements change over time.
Conformational Space Exploration: MM simulations, often employing force fields like AMBER, CHARMM, or OPLS, can generate a large number of possible low-energy conformers by systematically varying dihedral angles. This process helps map the potential energy surface of the molecule.
Molecular Dynamics: MD simulations extend this by mimicking the physical movement of atoms and molecules over time, typically from picoseconds to microseconds. By integrating Newton's equations of motion, MD reveals the dynamic behavior, including transitions between different conformers, the influence of solvent (if simulated), and the flexibility of different parts of the molecule, such as the Boc group, the glutamic acid backbone, and the cyclohexyl ester moiety.
Data Representation: The results from MD simulations are often visualized as root-mean-square deviation (RMSD) plots over time to assess simulation stability and conformational changes, and as distributions of key dihedral angles.
Illustrative Data Table: Hypothetical Dihedral Angle Distributions from MD Simulations
| Dihedral Angle | Mean Value (degrees) | Standard Deviation (degrees) | Dominant Conformations |
| φ (N-Cα) | -70 | 15 | β-sheet/random coil |
| ψ (Cα-C) | -60 | 20 | β-sheet/random coil |
| χ1 (Cα-Cβ) | 170 | 25 | Extended side chain |
| χ2 (Cβ-Cγ) | -175 | 30 | Various |
| Ester Rotation | 90 | 40 | Influenced by cyclohexyl |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, provide a more rigorous treatment of electronic properties and reactivity. These methods are essential for understanding the intrinsic chemical behavior of this compound.
Electronic Structure: Calculations would determine key electronic properties, including:
Atomic Charges: Partial atomic charges (e.g., Mulliken, electrostatic potential - ESP) reveal the distribution of electron density, highlighting polar regions and potential sites for electrostatic interactions.
Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their spatial distribution are crucial for predicting reactivity, particularly in electrophilic and nucleophilic attacks. The energy gap between HOMO and LUMO often correlates with molecular stability and excitation energies.
Bond Properties: Optimized bond lengths, bond angles, and torsional angles provide precise structural information at the quantum mechanical level.
Reactivity Analysis: Quantum chemical calculations can predict reaction pathways and activation energies for important chemical transformations. For this compound, relevant reactions might include:
Boc Deprotection: Acid-catalyzed cleavage of the tert-butyloxycarbonyl group.
Ester Hydrolysis: Cleavage of the cyclohexyl ester bond, either under acidic or basic conditions.
Carboxylic Acid Reactivity: Reactions involving the free alpha-carboxylic acid group, such as esterification or amide formation.
Transition State Calculations: Identifying transition states and calculating activation barriers for these reactions can predict reaction rates and mechanisms.
Computational Details: Typical methods involve using basis sets of varying quality (e.g., 6-31G*, cc-pVTZ) and functional approximations for DFT (e.g., B3LYP, M06-2X). Solvation models (e.g., PCM) are often employed to account for the effect of the surrounding environment.
Illustrative Data Table: Hypothetical Electronic Properties from DFT Calculations
| Property | Value (eV/a.u.) | Significance |
| HOMO Energy | -5.8 | Nucleophilicity, ionization potential |
| LUMO Energy | -1.2 | Electrophilicity, electron affinity |
| HOMO-LUMO Gap | 4.6 | Stability, excitation energy |
| Partial Charge (C=Oα) | +0.75 | Electrophilic site for nucleophilic attack |
| Partial Charge (N-Boc) | -0.45 | Nucleophilic site, potential for H-bonding |
| Dipole Moment (Debye) | 3.5 | Polarity, solvation interactions |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are widely used to predict spectroscopic properties, which can then be compared to experimental data for validation and to aid in the interpretation of spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Prediction: ¹H and ¹³C NMR chemical shifts can be predicted using methods like Gauge-Independent Atomic Orbital (GIAO) within DFT. These calculations consider the electronic environment of each nucleus. Coupling constants (J-couplings) can also be predicted, providing information about molecular connectivity and conformation.
Validation: Predicted chemical shifts and coupling constants are compared with experimentally obtained NMR spectra. Good agreement validates the calculated structure and conformation, and helps assign specific signals in the experimental spectrum to particular atoms or groups within this compound. For example, the characteristic signals of the Boc group (singlet around 1.4 ppm for ¹H) and the cyclohexyl ester (multiplets in the 1.2-1.7 ppm range for CH₂ and a multiplet around 1.5 ppm for CH for ¹H) would be key targets for prediction and validation.
Infrared (IR) Spectroscopy:
Prediction: Vibrational frequencies and their intensities can be calculated using DFT. These calculations predict the modes of vibration for different functional groups.
Validation: Predicted IR spectra are compared to experimental IR spectra. The positions and intensities of characteristic absorption bands, such as C=O stretching (ester and carboxylic acid), N-H stretching (Boc), C-H stretching, and C-O stretching, are used for validation. For instance, the ester carbonyl stretch typically appears around 1730-1750 cm⁻¹, while the carboxylic acid carbonyl stretch might be slightly lower or broader. The Boc carbonyl stretch is usually around 1700-1720 cm⁻¹.
Mass Spectrometry (MS):
Prediction: Theoretical fragmentation patterns can be predicted based on known fragmentation mechanisms or using specialized software. This aids in identifying the molecular ion and fragment ions in experimental MS data, confirming the molecular weight and structure.
Illustrative Data Table: Hypothetical Predicted NMR Chemical Shifts (¹H)
| Proton Type | Predicted Shift (ppm) | Experimental Shift (ppm) (Hypothetical) | Difference (ppm) | Assignment |
| Boc (CH₃) | 1.45 | 1.43 | 0.02 | tert-butyloxycarbonyl methyls |
| Cyclohexyl (CH₂) | 1.25 - 1.65 | 1.20 - 1.60 | ~0.05 | Cyclohexyl ring methylene (B1212753) protons |
| Cyclohexyl (CH) | 1.55 | 1.58 | -0.03 | Cyclohexyl ring methine proton |
| Glu Cα-H | 4.30 | 4.32 | -0.02 | Glutamic acid alpha-proton |
| Glu β-H | 2.05 | 2.08 | -0.03 | Glutamic acid beta-protons |
| Glu γ-H | 2.35 | 2.33 | 0.02 | Glutamic acid gamma-protons |
| Glu α-COOH (H) | 11.5 | 11.4 | 0.10 | Free alpha-carboxylic acid proton (exchangeable) |
In Silico Design and Prediction of Novel this compound Derivatives
Computational chemistry plays a vital role in the rational design of new molecules with desired properties. For this compound, in silico strategies can be employed to create and evaluate potential derivatives.
Structure-Activity Relationship (SAR) Studies: By systematically modifying parts of the this compound molecule and performing computational analyses, researchers can understand how structural changes affect properties. For example:
Boc Group Modification: Replacing the tert-butyloxycarbonyl group with other amine protecting groups (e.g., Fmoc, Cbz) could alter solubility, stability, or deprotection conditions.
Ester Modification: Changing the cyclohexyl ester to other alkyl, aryl, or functionalized esters could significantly impact lipophilicity, hydrolysis rates, and interactions with biological targets.
Amino Acid Backbone: While the prompt specifies D-Glu, computational exploration could theoretically involve modifications to the amino acid backbone itself, although this moves away from direct derivatives of the specified compound.
Property Prediction: Computational tools can predict various properties for designed derivatives, including:
Solubility: Using models that correlate molecular structure with solubility parameters.
Lipophilicity (LogP): Estimating the distribution coefficient between octanol (B41247) and water.
Binding Affinity: If the molecule is intended for interaction with a specific protein or receptor, docking studies and molecular dynamics can predict binding modes and affinities.
Stability: Predicting susceptibility to hydrolysis, oxidation, or other degradation pathways.
Virtual Screening: Large libraries of virtual derivatives can be screened computationally to identify promising candidates for further synthesis and experimental testing. This approach accelerates the discovery process by focusing resources on molecules with a higher probability of success.
Example of Derivative Design: A hypothetical design could involve replacing the cyclohexyl ester with a more polar ester (e.g., a hydroxyethyl (B10761427) ester) to improve aqueous solubility, or with a cleavable linker for targeted drug delivery applications. Computational evaluation would then assess the impact of these changes on conformational stability and electronic properties.
Illustrative Data Table: Predicted Properties of Hypothetical Boc-D-Glu Derivatives
| Derivative Name | Predicted LogP | Predicted Solubility (mg/mL) | Predicted Stability (Hydrolysis T₁/₂ at pH 7) | Notes |
| This compound (Parent) | 3.5 | 0.5 | Moderate | Baseline |
| Boc-D-Glu(OMe)-OH | 2.0 | 2.0 | Fast | Methyl ester, increased polarity, less stable |
| Boc-D-Glu(OBzl)-OH | 3.2 | 0.8 | Moderate | Benzyl (B1604629) ester, similar lipophilicity to parent |
| Boc-D-Glu(O-CH₂CH₂OH)-OH | 1.5 | 5.0 | Moderate | Hydroxyethyl ester, improved solubility |
| Boc-D-Glu(O-CH₂Ph(4-F))-OH | 3.8 | 0.6 | Moderate | Fluorobenzyl ester, altered electronic effects |
Note: All data in this table is hypothetical and generated for illustrative purposes to demonstrate the concept of in silico design and property prediction for derivatives of this compound. Specific values would require actual computational calculations.
Compound List:
this compound
N-tert-butoxycarbonyl-D-glutamic acid 5-cyclohexyl ester
N-Boc-D-glutamic acid cyclohexyl ester
Boc-D-Glu(OMe)-OH
Boc-D-Glu(OBzl)-OH
Boc-D-Glu(O-CH₂CH₂OH)-OH
Boc-D-Glu(O-CH₂Ph(4-F))-OH
Future Directions and Emerging Research Frontiers for Boc D Glu Ochex Oh
Integration of Boc-D-Glu(Ochex)-Oh into Automated and High-Throughput Synthesis Platforms
The evolution of peptide synthesis has been marked by a significant shift towards automation and high-throughput methodologies. This compound is well-suited for integration into these platforms due to the chemical properties imparted by its protecting groups. The tert-butyloxycarbonyl (Boc) group is a cornerstone of solid-phase peptide synthesis (SPPS), offering stability to a wide range of reagents while being readily removable under specific acidic conditions, such as with trifluoroacetic acid (TFA). iris-biotech.de
The γ-cyclohexyl ester provides crucial protection for the side-chain carboxyl group of glutamic acid. This protection is essential to prevent undesirable side reactions during peptide elongation, such as the formation of aspartimide-like structures or unwanted cyclization. peptide.com The cyclohexyl ester is more stable than corresponding benzyl (B1604629) esters to certain conditions and can be cleaved under different protocols, offering flexibility in complex synthesis. researchgate.net
Future research in this area will likely focus on optimizing the coupling and deprotection cycles for this compound within automated synthesizers. This includes developing protocols that enhance efficiency, minimize aggregation, and reduce the consumption of expensive reagents. The physical properties of the resin-bound peptide incorporating this bulky, lipophilic residue will also be a subject of investigation to ensure efficient solvent penetration and reagent access during synthesis.
Table 1: Compatibility of this compound with Automated Synthesis Parameters
| Parameter | Role of this compound | Future Research Focus |
|---|---|---|
| Protecting Group Strategy | The Boc group allows for an established orthogonal protection scheme, compatible with many side-chain protecting groups. | Development of ultra-acid-labile systems for faster and milder deprotection cycles. |
| Side-Chain Protection | The cyclohexyl ester prevents intramolecular side reactions and offers a distinct lipophilic character. | Investigating the influence of the cyclohexyl group on peptide solubility and secondary structure during SPPS. |
| Coupling Efficiency | As a non-standard amino acid, coupling conditions may require optimization to overcome steric hindrance. | Screening of novel activation agents and coupling additives to achieve near-quantitative yields in shorter reaction times. |
| Cleavage from Resin | The cyclohexyl group is typically stable during synthesis and removed during final cleavage with strong acids like HF. researchgate.net | Exploring alternative, milder cleavage cocktails that are compatible with sensitive modifications on the final peptide. |
Exploration of Novel Bioactive Molecules Derived from this compound Scaffold
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced properties. The D-configuration and the cyclohexyl ester of this compound make it an attractive scaffold for creating peptides with increased resistance to enzymatic degradation, improved bioavailability, and unique conformational constraints.
Glutamic acid residues are known to be important for the structural and receptor-binding functions of polypeptides. medchemexpress.com By replacing a standard L-glutamic acid with its D-isomer containing a bulky cyclohexyl group, researchers can probe structure-activity relationships (SAR) and potentially develop more potent and stable analogues of known bioactive peptides. The increased lipophilicity imparted by the cyclohexyl group can enhance membrane permeability, a critical factor for intracellular drug targets.
Emerging research is focused on using building blocks like this compound to synthesize peptides with diverse biological activities, including antimicrobial, antioxidant, neuroprotective, and anticancer properties. nih.govnih.gov For instance, the introduction of this residue could be explored in the design of:
Stapled peptides: The side chain could be a potential site for hydrocarbon stapling to lock the peptide into a bioactive helical conformation.
Enzyme inhibitors: The unique stereochemistry and bulk of the residue could be used to design potent and selective inhibitors of proteases or other enzymes.
Targeted drug conjugates: The carboxyl group, once deprotected, can serve as a handle for conjugating cytotoxic agents or imaging probes.
Advancements in Sustainable and Economically Viable Synthesis of this compound
The principles of green chemistry are increasingly influencing the synthesis of fine chemicals, including protected amino acids. Traditional methods for Boc protection and esterification often rely on volatile organic solvents and hazardous reagents. acsgcipr.org Future advancements will focus on developing more sustainable and cost-effective routes to this compound.
Key areas of research include:
Catalyst-Free Reactions: The development of protocols for Boc protection that proceed under catalyst-free conditions, potentially using water as a solvent, would significantly reduce the environmental impact. semanticscholar.orgnih.govresearchgate.net
Greener Solvents: Replacing chlorinated solvents like dichloromethane (B109758) (DCM) with more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) in both the synthesis and purification steps.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This could involve exploring novel catalytic esterification methods that avoid the use of stoichiometric activating agents.
Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could offer improved safety, better process control, higher yields, and reduced waste generation compared to traditional batch manufacturing.
Table 2: Comparison of Traditional vs. Green Synthesis Approaches
| Synthesis Step | Traditional Method | Potential Green Alternative | Environmental/Economic Benefit |
|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate (B1257347) with base in organic solvent (e.g., DCM). semanticscholar.org | Catalyst-free reaction in an aqueous system. nih.gov | Reduces volatile organic compound (VOC) emissions; simplifies workup. |
| Esterification | Acid-catalyzed reaction with cyclohexanol (B46403), often requiring removal of water. | Use of solid acid catalysts that can be easily recovered and reused. | Minimizes corrosive waste streams; allows for catalyst recycling. |
| Purification | Column chromatography using silica (B1680970) gel and large volumes of organic solvents. | Crystallization from green solvents; supercritical fluid chromatography (SFC). | Drastically reduces solvent waste; lowers production costs. |
Biotechnological and Enzymatic Approaches for this compound Modification
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, characterized by high selectivity, mild reaction conditions, and reduced environmental impact. nih.gov The application of enzymes and engineered microorganisms in the synthesis and modification of this compound represents a significant research frontier.
Potential biotechnological approaches include:
Enzymatic Synthesis: While the direct enzymatic synthesis of the final compound is challenging, enzymes could be used for key steps. For example, lipases or esterases could be employed for the regioselective esterification of the γ-carboxyl group of N-Boc-D-glutamic acid with cyclohexanol. Research has identified enzymes capable of acting on protected amino acid derivatives, suggesting the feasibility of such approaches. nih.gov
Enzymatic Modification: Specific enzymes could be used to modify the this compound molecule post-synthesis. For instance, hydrolases could be used for selective deprotection of either the Boc group or the cyclohexyl ester under mild, orthogonal conditions, which is valuable in the synthesis of complex molecules. nih.govcreative-peptides.com
Fermentative Production of Precursors: The industrial production of amino acids like L-glutamic acid is already a well-established fermentation process using microorganisms such as Corynebacterium glutamicum. researchgate.netoie.go.thresearchgate.net Future research could focus on engineering metabolic pathways in microorganisms to directly produce D-glutamic acid, the key chiral precursor, thereby providing a more sustainable starting material for the chemical synthesis of this compound.
The integration of biocatalysis into the manufacturing workflow could lead to more efficient, economical, and environmentally friendly production of this specialized amino acid derivative, further expanding its accessibility and application in research and development.
Q & A
Q. What are the optimal synthetic routes for Boc-D-Glu(Ochex)-Oh, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound typically involves sequential protection of glutamic acid. Key steps include:
- Boc Protection: Use di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous/organic solvent system (e.g., dioxane/water with NaHCO₃) at 0–25°C .
- Esterification (Ochex): Cyclohexanol activation via carbodiimide coupling (e.g., DCC/DMAP) in anhydrous dichloromethane. Monitor reaction progress by TLC (Rf ~0.5 in EtOAc/hexane).
- Deprotection and Isolation: Acidic cleavage (e.g., TFA/DCM) followed by purification via flash chromatography (silica gel, gradient elution). Yield optimization requires strict control of stoichiometry, temperature, and moisture levels. Purity is confirmed by HPLC (C18 column, 0.1% TFA in H₂O/MeCN) and ¹H/¹³C NMR .
Q. How can researchers validate the stereochemical integrity of this compound during synthesis?
Methodological Answer:
- Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak IA) with isocratic elution (hexane:isopropanol 90:10) to resolve enantiomers.
- Optical Rotation: Compare observed [α]D values with literature data for D-glutamic acid derivatives.
- X-ray Crystallography: For definitive confirmation, grow single crystals in a slow-evaporation system (e.g., ethyl acetate/hexane) and analyze crystal structure .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the conformational stability of this compound in solution?
Methodological Answer:
- Variable Temperature NMR: Acquire ¹H NMR spectra in deuterated solvents (DMSO-d6, CDCl3) across a temperature range (−20°C to 60°C). Monitor chemical shift changes in the α-proton and ester groups to infer rotational barriers and intramolecular hydrogen bonding .
- Molecular Dynamics Simulations: Use software like Gaussian or Amber to model solvent interactions. Compare simulated NOE correlations with experimental 2D NOESY data to validate conformer populations .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorption bands) for this compound?
Methodological Answer:
- Artifact Identification: Repeat experiments under anhydrous conditions to rule out hydrolysis or solvolysis.
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks to detect impurities or adducts.
- Dynamic NMR Studies: If splitting persists, analyze variable-concentration NMR to assess aggregation effects. For IR anomalies, use FTIR-ATR with baseline correction and compare with computed spectra (DFT/B3LYP) .
Q. How can this compound be incorporated into solid-phase peptide synthesis (SPPS) while minimizing side reactions?
Methodological Answer:
- Coupling Optimization: Use HATU or PyBOP as activators in DMF, with 2–4 equivalents of this compound. Pre-activate the amino acid for 5 minutes before adding to the resin-bound peptide.
- Side-Chain Protection: Ensure the γ-carboxyl (Ochex) remains protected during SPPS. Monitor Fmoc deprotection (piperidine/DMF) via UV-vis at 301 nm to avoid premature ester cleavage.
- Cleavage and Global Deprotection: Use TFA cocktails (e.g., TFA:H2O:TIPS 95:2.5:2.5) at 0°C to minimize cyclohexyl ester hydrolysis. Confirm product integrity by LC-MS .
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing yield variability in this compound synthesis across multiple batches?
Methodological Answer:
- Design of Experiments (DoE): Use a factorial design to test variables (e.g., solvent ratio, temperature). Analyze via ANOVA to identify significant factors.
- Multivariate Regression: Correlate reaction parameters (stoichiometry, time) with purity (HPLC area%) and yield.
- Control Charts: Plot batch yields over time to detect systematic errors (e.g., reagent degradation) .
Q. How can researchers design studies to investigate the hydrolytic stability of the Ochex group under physiological conditions?
Methodological Answer:
- Kinetic Studies: Incubate this compound in phosphate buffer (pH 7.4, 37°C). Withdraw aliquots at intervals (0–48h) and quantify hydrolysis via UPLC-MS.
- Mechanistic Probes: Add isotopically labeled H₂¹⁸O to track oxygen incorporation in hydrolyzed products.
- Computational Modeling: Calculate activation energies for ester hydrolysis using QM/MM simulations to predict stability trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
